molecular formula C14H10N2OS B2928212 (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone CAS No. 92685-57-9

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone

Cat. No. B2928212
CAS RN: 92685-57-9
M. Wt: 254.31
InChI Key: WVONOTFBACQFPO-UHFFFAOYSA-N
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Description

“(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It contains a total of 30 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For example, a Pd (II) complex derived from methanethiol-bridged (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone has been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” includes a total of 30 bonds, 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

The compound has been used in the synthesis of a Pd (II) complex, which was characterized using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.31 . It contains 10 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Scientific Research Applications

Selective NMDA Receptor Antagonists

The compound has been investigated for its role as a selective antagonist of the NMDA receptor, particularly focusing on its structure-activity relationship (SAR) to improve ADME properties for potential therapeutic applications. Derivatives of benzimidazole, including this compound, have shown potent activity in binding and functional assays related to NMDA receptor antagonism, which is crucial for developing new pharmacological agents (Borza et al., 2007).

Electrochemical and Optical Properties

Research on oligobenzimidazoles derived from benzimidazole monomers, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone, has unveiled their significant electrochemical, electrical, optical, and thermal properties. These compounds exhibit a range of applications from optical materials to electronic devices, due to their band gap values and electrical conductivity, which can be manipulated through structural modifications (Anand & Muthusamy, 2018).

Antimicrobial Activity

A novel series of benzimidazole derivatives has been synthesized to address the increasing resistance of microorganisms towards antimicrobial agents. These compounds, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone analogs, have demonstrated significant in vitro antimicrobial potential against a variety of Gram-positive, Gram-negative bacterial, and fungal strains. Their structure-activity relationship provides a foundation for developing new antimicrobial agents (Shankar et al., 2018).

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored, with studies indicating selective activity against various viruses. This research suggests the compound's derivatives could serve as a basis for the development of new antiviral drugs, highlighting its importance in medicinal chemistry (Sharma et al., 2009).

Synthetic and Structural Chemistry

Research has also focused on the synthesis and characterization of benzimidazole derivatives for their potential use in material science and synthetic chemistry. The properties such as thermal stability, fluorescence, and rectification characteristics of these compounds open up new avenues for their application in various fields, including as emitters in optoelectronic devices and materials with specific photophysical properties (Jadhav et al., 2018).

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex derived from “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVONOTFBACQFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone

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